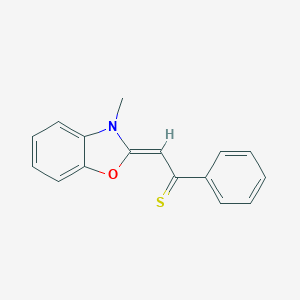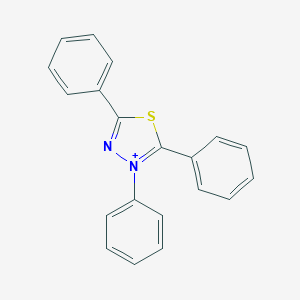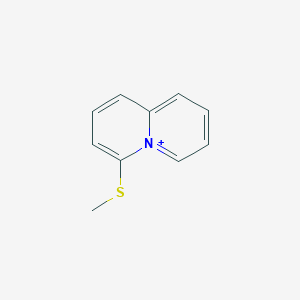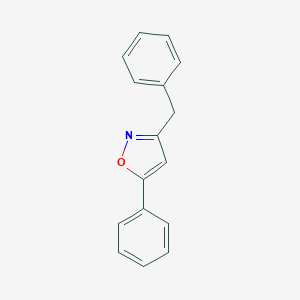![molecular formula C9H17NO B289839 8-Ethyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B289839.png)
8-Ethyl-8-azabicyclo[3.2.1]octan-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Ethyl-8-azabicyclo[3.2.1]octan-3-ol, commonly known as epibatidine, is a potent alkaloid that is found in the skin of the Ecuadorian poison frog, Epipedobates tricolor. It is a member of the class of bicyclic compounds known as azabicyclooctanes, which have been found to have a wide range of biological activities. Epibatidine has been of great interest to researchers due to its potent analgesic properties and its potential as a lead compound for the development of new pain medications.
作用機序
Epibatidine acts as an agonist at nicotinic acetylcholine receptors, which are located throughout the nervous system. These receptors are involved in the transmission of pain signals and are also involved in a variety of other physiological processes, including cognition, memory, and muscle contraction. Epibatidine binds to these receptors and activates them, leading to the release of neurotransmitters that inhibit the transmission of pain signals.
Biochemical and Physiological Effects:
Epibatidine has a number of biochemical and physiological effects, including potent analgesic properties, as well as effects on cognition, memory, and muscle contraction. It has been shown to be several orders of magnitude more potent than morphine in relieving pain, and it has been shown to be effective in a variety of animal models of pain. It has also been shown to improve cognitive function and memory in animal studies, and it has been shown to have muscle-relaxant properties.
実験室実験の利点と制限
Epibatidine has a number of advantages and limitations for use in laboratory experiments. One advantage is its potent analgesic properties, which make it a useful tool for studying pain pathways in the nervous system. It has also been shown to have effects on cognition, memory, and muscle contraction, making it a useful tool for studying these processes as well. However, one limitation is its toxicity, which can make it difficult to use in certain types of experiments. It is also difficult to synthesize, which can limit its availability for use in laboratory experiments.
将来の方向性
There are a number of future directions for research on epibatidine and its analogs. One area of interest is the development of new pain medications based on epibatidine and its analogs. Researchers are also interested in studying the effects of epibatidine on cognition, memory, and muscle contraction, and in developing new treatments for conditions such as Alzheimer's disease and muscle spasms. Additionally, researchers are interested in developing new synthetic methods for epibatidine and its analogs, which could lead to more efficient and cost-effective production of these compounds.
合成法
Epibatidine can be synthesized using a variety of methods, including the Pictet-Spengler reaction, the Bischler-Napieralski reaction, and the Mannich reaction. The most commonly used method involves the Pictet-Spengler reaction, which involves the condensation of tryptamine and an aldehyde or ketone in the presence of a Lewis acid catalyst. This method has been used to synthesize epibatidine and a number of its analogs with varying degrees of biological activity.
科学的研究の応用
Epibatidine has been the subject of extensive research due to its potent analgesic properties. It acts as an agonist at nicotinic acetylcholine receptors, which are involved in the transmission of pain signals in the nervous system. Studies have shown that epibatidine is several orders of magnitude more potent than morphine in relieving pain, and it has been shown to be effective in a variety of animal models of pain.
特性
IUPAC Name |
8-ethyl-8-azabicyclo[3.2.1]octan-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-2-10-7-3-4-8(10)6-9(11)5-7/h7-9,11H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMXKEGDSJNYTGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2CCC1CC(C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,6-bis(4-methoxyphenyl)-4,5-dihydro-3H-8lambda~4~-[1,2]dithiolo[4,5,1-hi][1,2]benzodithiole](/img/structure/B289756.png)
![2-(4,5-Dimethyl-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiol-2-yl)pyridine](/img/structure/B289757.png)
![2-Methyl-3,5-diphenyl-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole](/img/structure/B289759.png)



![4-Phenylcyclopenta[c]quinolizine](/img/structure/B289769.png)

![1-Phenyldibenzo[a,c]phenazine](/img/structure/B289772.png)



![tetramethyl spiro[1,3-dithiole-2,4'-(4'H)-thiochromene]-2',3',4,5-tetracarboxylate](/img/structure/B289776.png)
